Established Role in Patented Vitronectin Antagonist Synthesis vs. Generic Building Blocks
This compound is a necessary intermediate in the documented synthesis of nonpeptide vitronectin receptor antagonists like TA-103 and RP-728, which are used for In-111 tumor imaging [1]. Its specific structure, including the 3,5-dimethylphenoxy group and butanoic acid chain, is required to construct the pharmacophore for high-affinity αvβ3 integrin binding. Generic aryl sulfonyl chlorides cannot be substituted, as they would fail to reproduce the essential spatial arrangement for target engagement.
| Evidence Dimension | Synthetic Utility in a Specific, Patented Drug Pathway |
|---|---|
| Target Compound Data | Key intermediate (compound V) in a multi-step synthesis of TA-103/RP-728, reacted with Boc-diaminopropanoic acid to form a critical sulfonamide [1]. |
| Comparator Or Baseline | Generic aryl sulfonyl chlorides (e.g., 4-chlorosulfonylbenzoic acid) or analogs with different linker lengths (e.g., 2-(4-(chlorosulfonyl)-3,5-dimethylphenoxy)acetic acid). |
| Quantified Difference | Not quantifiable as a direct activity difference for the building block itself; the functional consequence is binary: the target compound enables the synthesis; the comparator does not. |
| Conditions | Multi-step organic synthesis as described in patent WO 0035488 [1]. |
Why This Matters
For a researcher or procurement officer, this evidence confirms the compound is not a generic reagent but a structurally precise intermediate for a specific, high-value target class, justifying its selection over cheaper, non-conforming alternatives.
- [1] Rajopadhye, M., Harris, T.D., & Cheesman, E.H. (DuPont Pharmaceuticals Co.). (2000). Vitronectin receptor antagonist pharmaceuticals. World Intellectual Property Organization, WO 0035488. View Source
